Ethyl 5-hydroxyisoxazole-3-carboxylate
Description
Significance of Heterocyclic Compounds in Drug Discovery and Development
Heterocyclic compounds are a cornerstone of medicinal chemistry and drug development, representing a vast and diverse class of organic molecules that are fundamental to life and medicine. rroij.comijsrtjournal.com These are cyclic compounds where at least one atom in the ring structure is an element other than carbon, most commonly nitrogen, oxygen, or sulfur. rroij.comnih.gov Statistics show that over 85% of all biologically active chemical entities contain a heterocyclic ring, a fact that highlights their central role in modern drug design. nih.gov
The significance of these compounds is rooted in their immense structural diversity and versatile chemical properties. rroij.com The presence and type of heteroatoms impart unique electronic and steric characteristics, influencing the molecule's reactivity, solubility, lipophilicity, polarity, and capacity for hydrogen bonding. rroij.comnih.gov This allows medicinal chemists to finely tune the physicochemical properties of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Furthermore, heterocyclic scaffolds provide a robust platform for creating molecules that can interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. rroij.com Their frameworks are prevalent in numerous clinically approved drugs, from anticancer agents like methotrexate (B535133) and 5-fluorouracil (B62378) to antibiotics and antivirals. mdpi.comnih.gov The adaptability of heterocyclic chemistry also enables the design of novel agents capable of overcoming drug resistance, a critical challenge in modern medicine. rroij.com By modifying heterocyclic structures, researchers can develop compounds that circumvent resistance mechanisms or act on multiple targets simultaneously. rroij.com
Overview of Isoxazoles as Privileged Scaffolds
Among the many families of heterocyclic compounds, the isoxazole (B147169) ring holds a special status as a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netnih.gov An isoxazole is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom adjacent to each other. researchgate.netnih.gov This unique arrangement of atoms provides a stable core with specific electronic features, including hydrogen bond accepting capabilities, that are conducive to binding with biological targets. daneshyari.com
The isoxazole moiety is a key pharmacophore found in a wide range of commercially available and experimental drugs, demonstrating its therapeutic versatility. nih.govdaneshyari.com Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, anticonvulsant, and neuroprotective effects. researchgate.netnih.govrsc.orgnih.gov The integration of an isoxazole ring into a molecule can enhance its pharmacological properties, improve its pharmacokinetic profile, and reduce toxicity. daneshyari.com
The utility of the isoxazole scaffold is evident in numerous successful drugs. For instance, the antibiotic Sulfamethoxazole, the COX-2 inhibitor Valdecoxib, and the antirheumatic agent Leflunomide all feature the isoxazole core. nih.govnih.gov The adaptability of the isoxazole ring allows for extensive chemical modification, enabling chemists to synthesize large libraries of compounds for screening and development. researchgate.netdaneshyari.com This has made the isoxazole scaffold a popular and valuable building block in the ongoing search for new and more effective therapeutic agents. rsc.orgnih.gov
| Drug Name | Therapeutic Class |
| Sulfamethoxazole | Antibiotic |
| Valdecoxib | COX-2 Inhibitor (Anti-inflammatory) |
| Leflunomide | Antirheumatic / Immunosuppressant |
| Risperidone | Antipsychotic |
| Zonisamide | Anticonvulsant / Antiobesity |
| Danazol | Androgenic |
| Isocarboxazid | Antidepressant (MAO Inhibitor) |
| Acivicin | Antitumour |
Historical Context of Isoxazole Carboxylates in Chemical Biology
The history of isoxazole chemistry dates back to the late 19th and early 20th centuries. The first synthesis of the parent isoxazole ring was reported by Claisen in 1903, who prepared it via the oximation of propargylaldehyde acetal. nih.gov A foundational reaction in this field is the Claisen isoxazole synthesis , which involves the condensation of a β-keto ester with hydroxylamine (B1172632). youtube.com This reaction is particularly significant as it directly leads to the formation of isoxazole rings bearing functional groups like hydroxyl and carboxylate moieties, which are precursors to a wide range of derivatives. youtube.comresearchgate.net Depending on the reaction conditions and the substitution pattern of the starting β-keto ester, the cyclization can yield different isomers, such as 3-hydroxyisoxazoles or isoxazolin-5-ones. youtube.com
A major advancement in the synthesis of isoxazoles came with the development of the 1,3-dipolar cycloaddition reaction, notably the reaction of nitrile oxides with alkynes. nih.govorganic-chemistry.org This method provides a highly regioselective and versatile route to 3,5-disubstituted isoxazoles and has become a cornerstone of modern isoxazole synthesis. nih.gov The ability to generate nitrile oxides in situ from various precursors, such as aldoximes, has further broadened the scope and accessibility of this reaction. nih.govorganic-chemistry.org
Isoxazole carboxylates, such as ethyl or methyl esters, are particularly valuable intermediates in organic synthesis and chemical biology. kuey.netorgsyn.orgchemimpex.com The ester group can be readily transformed into other functionalities like amides, hydrazides, or carboxylic acids, allowing for the creation of diverse molecular architectures. kuey.net For example, Methyl 3-hydroxyisoxazole-5-carboxylate has been utilized as a key building block in the synthesis of complex molecules like tetracycline (B611298) antibiotics and in the development of novel agrochemicals. chemimpex.comsigmaaldrich.com The chemical tractability of isoxazole carboxylates has cemented their role as essential tools for constructing complex, biologically active molecules. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-oxo-2H-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-5(8)11-7-4/h3,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZUEOIXZYSNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)ON1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649478 | |
| Record name | Ethyl 5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88393-81-1 | |
| Record name | Ethyl 5-oxo-2,5-dihydro-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-hydroxy-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Chemical Transformations of Ethyl 5 Hydroxyisoxazole 3 Carboxylate and Its Analogues
Methodologies for the Synthesis of Ethyl 5-hydroxyisoxazole-3-carboxylate
The synthesis of this compound can be approached through established pathways that either build the isoxazole (B147169) ring system with the desired substituents or modify a pre-existing isoxazole core.
Established Synthetic Pathways (e.g., reactions involving 5-hydroxyisoxazole-3-carboxylic acid)
A primary route to obtaining this compound involves the esterification of its corresponding carboxylic acid, 5-hydroxyisoxazole-3-carboxylic acid. The synthesis of 3-hydroxy-5-isoxazolecarboxylic acid has been reported through methods such as the treatment of dimethyl acetylenedicarboxylate (B1228247) with hydroxylamine (B1172632). nih.govchemsynthesis.com While this provides the isomeric 3-hydroxy-5-carboxylic acid, similar principles can be applied to target the 5-hydroxy isomer.
The general strategy involves the cyclization of a β-keto ester equivalent with hydroxylamine. For instance, the reaction of diethyl acetylenedicarboxylate with hydroxylamine can lead to the formation of the isoxazole ring with the desired functional groups. Subsequent esterification of the resulting carboxylic acid with ethanol (B145695) under acidic conditions would yield the target ethyl ester.
Another established method involves the hydrolysis of the corresponding ethyl ester of a related isoxazole. For example, the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate to 5-methylisoxazole-4-carboxylic acid has been achieved using 60% aqueous sulfuric acid, which is a more efficient method compared to using a mixture of acetic acid and HCl. google.com This highlights that the manipulation of ester and acid functionalities on the isoxazole ring is a common and feasible strategy.
Approaches for the Construction of the Isoxazole-3-carboxylate Ring System
The construction of the isoxazole-3-carboxylate ring system is often achieved through 1,3-dipolar cycloaddition reactions. This powerful method involves the reaction of a nitrile oxide with an alkyne. To synthesize this compound, a suitable nitrile oxide precursor would be reacted with an propiolate ester.
A general and highly regioselective method for preparing 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, and then treatment with molecular iodine and hydroxylamine. nih.gov This approach offers a high degree of control over the substitution pattern of the isoxazole ring.
Another versatile approach is the [3+2] cycloaddition of nitrile oxides with electron-rich terminal ynamides, which yields 3,5-disubstituted isoxazoles. rsc.org The nitrile oxides can be generated in situ from the corresponding chloroximes. rsc.org
The following table summarizes some general methods for the synthesis of substituted isoxazoles that can be adapted for the synthesis of this compound.
| Starting Materials | Reagents and Conditions | Product | Reference |
| Terminal Alkynes, Aldehydes | 1. n-BuLi2. Molecular Iodine3. Hydroxylamine | 3,5-disubstituted isoxazoles | nih.gov |
| Chloroximes, Terminal Ynamides | Sodium Carbonate | 3,5-disubstituted isoxazoles | rsc.org |
| β-Keto Esters, Hydroxylamine Hydrochloride, Aldehydes | Catalyst (e.g., KBr, KCl, NaOAc), Microwave Irradiation | 3,4-disubstituted isoxazol-5(4H)-ones | rsc.org |
| Ethyl Acetoacetate, Pyrrolidine, 1-Nitropropane, Phosphorus Oxychloride | Benzene, Chloroform, Triethylamine | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | orgsyn.org |
Derivatization Strategies at the Isoxazole C-5 Position
The C-5 position of the isoxazole ring is a key site for chemical modification, allowing for the synthesis of a wide array of analogues with potentially diverse biological activities.
Synthesis of 5-Substituted Isoxazole-3-carboxylates (e.g., 5-(hydroxymethyl), 5-aryl/heteroaryl)
The synthesis of 5-substituted isoxazole-3-carboxylates can be achieved through various synthetic strategies. For example, Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a derivative with a different functional group at the C-5 position, has been synthesized. nih.gov
The introduction of aryl or heteroaryl groups at the C-5 position can be accomplished using cross-coupling reactions. For instance, a 5-halo-isoxazole-3-carboxylate can be coupled with an appropriate boronic acid or organotin reagent under palladium catalysis.
The following table provides examples of 5-substituted isoxazole derivatives.
| Compound Name | Molecular Formula | CAS Number | Reference |
| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate | C7H9NO4 | 123770-62-7 | nih.gov |
Functionalization of the Hydroxyl Group at C-5
The hydroxyl group at the C-5 position of this compound is a versatile handle for further functionalization. This can be achieved through standard reactions of alcohols, such as etherification, esterification, and conversion to a leaving group for subsequent nucleophilic substitution.
For instance, the hydroxyl group can be alkylated using an alkyl halide in the presence of a base to form the corresponding 5-alkoxyisoxazole derivative. Esterification with an acyl chloride or carboxylic anhydride (B1165640) would yield a 5-acyloxyisoxazole.
A multi-functional derivatization strategy for hydroxyl groups, along with amine and carboxylate groups, has been developed for metabolomic investigations, which could be adapted for the functionalization of the C-5 hydroxyl group. nih.gov
Synthesis of Related Isoxazole Carboxylate Isomers and Analogues for Comparative Studies
The synthesis of isomeric isoxazole carboxylates is crucial for establishing structure-activity relationships and for comparative biological studies. The isomeric counterpart to the title compound is Ethyl 3-hydroxyisoxazole-5-carboxylate.
The synthesis of 3-hydroxyisoxazole-5-carboxylic acid has been reported, and its methyl ester, Methyl 3-hydroxy-5-isoxazolecarboxylate, is commercially available. nih.govchemsynthesis.comsigmaaldrich.comscbt.com The synthesis of the 3-hydroxy isomer often starts from different precursors or employs reaction conditions that favor the formation of this specific regioisomer. For example, the reaction of dimethyl acetylenedicarboxylate with hydroxylamine has been reported to yield 3-hydroxyisoxazole-5-carboxylic acid. nih.gov
The synthesis of various isoxazole-4-carboxylic acid derivatives has also been explored, often involving the isomerization of other isoxazole systems. researchgate.net For example, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of isoxazole-4-carboxylic esters. researchgate.net
The following table lists some isomeric and related isoxazole carboxylates.
| Compound Name | Molecular Formula | CAS Number | Reference |
| 3-hydroxy-5-isoxazolecarboxylic acid | C4H3NO4 | 13626-60-3 | chemsynthesis.com |
| Methyl 3-hydroxy-5-isoxazolecarboxylate | C5H5NO4 | 10068-07-2 | chemsynthesis.comsigmaaldrich.comscbt.com |
| 3-Methylisoxazole-5-carboxylic acid | C5H5NO3 | 4857-42-5 | chemicalbook.com |
Synthesis of Ethyl 3-hydroxyisoxazole-5-carboxylate and its Derivatives
The synthesis of 3-hydroxyisoxazole-5-carboxylates serves as a key example of isoxazole formation. While direct synthesis of the ethyl ester is less commonly detailed, the synthesis of its methyl analogue, methyl 3-hydroxy-5-isoxazolecarboxylate, is well-documented and provides a clear template. This compound has been noted as a useful intermediate in the enantioselective synthesis of precursors for tetracycline (B611298) antibiotics. chemicalbook.com One established method for creating the core structure involves the reaction of dimethyl acetylenedicarboxylate with hydroxylamine. nih.gov This reaction was initially reported to yield 3-hydroxyisoxazole-5-carboxylic acid. nih.gov The corresponding methyl ester is described as a light yellow powder with a melting point of 159-160 °C. chemicalbook.comchemsynthesis.com
Further derivatization is exemplified by the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid. nih.gov This compound can be prepared through a process that also yields 3-hydroxyisoxazole-5-carboxylic acid as an intermediate. nih.gov Another route to a related scaffold involves the unexpected rearrangement of 3,4-diaryl-5-(ethoxycarbonyl)isoxazoline N-oxides, which, when treated with a base, yield 5-hydroxy-1,2-oxazin-6-ones instead of the expected ethyl 3,4-diaryl-isoxazole-5-carboxylates. bohrium.com
Synthesis of 3-Hydroxyisoxazole Derivatives with Varied Linker and Cap Groups
The versatility of the isoxazole scaffold is demonstrated by the synthesis of derivatives with diverse functional groups. These modifications are crucial for tuning the molecule's properties for various applications.
A scalable procedure has been developed for the synthesis of 3,4-diaryl-isoxazole-5-carboxamides from readily available materials under mild conditions. bohrium.com This method proceeds through the rearrangement of an intermediate 3,4-diaryl-5-carboxamido-isoxazoline N-oxide. bohrium.com
Another versatile method is the three-component reaction for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com This reaction utilizes hydroxylamine hydrochloride, various aryl or heteroaryl aldehydes, and a β-keto ester such as ethyl acetoacetate, ethyl 4-chloroacetoacetate, or ethyl 3-oxohexanoate. mdpi.com The process is efficiently catalyzed by propylamine-functionalized cellulose (B213188) in water at room temperature, yielding the desired products in good to high yields. mdpi.com This approach allows for significant variation in the group at the 4-position, depending on the aldehyde used.
The following table showcases the synthesis of various isoxazol-5(4H)-one derivatives using different aldehydes and β-keto esters.
| Entry | Aldehyde | β-Keto Ester | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 4-(4-Chlorobenzylidene)-3-methylisoxazol-5(4H)-one | 94 |
| 2 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 3-Methyl-4-(4-nitrobenzylidene)isoxazol-5(4H)-one | 96 |
| 3 | 2,4-Dichlorobenzaldehyde | Ethyl 4-chloroacetoacetate | 3-(Chloromethyl)-4-(2,4-dichlorobenzylidene)isoxazol-5(4H)-one | 95 |
| 4 | 2-Hydroxy-3-methoxybenzaldehyde | Ethyl 4-chloroacetoacetate | 3-(Chloromethyl)-4-(2-hydroxy-3-methoxybenzylidene)isoxazol-5(4H)-one | 92 |
| 5 | 1-Methyl-1H-pyrrole-2-carbaldehyde | Ethyl 4-chloroacetoacetate | 3-(Chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one | 88 |
| 6 | 4-Fluorobenzaldehyde | Ethyl 3-oxohexanoate | 3-Propyl-4-(4-fluorobenzylidene)isoxazol-5(4H)-one | 85 |
Data sourced from a study on amine-functionalized cellulose catalysts. mdpi.com
Regioselectivity in Isoxazole Alkylation and Functionalization
A significant challenge in isoxazole synthesis is controlling the regioselectivity, as reactions can often produce a mixture of isomers. nih.gov The Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, frequently suffers from this lack of selectivity. nih.gov
To address this, methodologies have been developed that allow for precise control over the placement of functional groups. One such approach utilizes β-enamino diketones as precursors, where variations in reaction conditions and substrate structure can direct the synthesis towards a specific regioisomer. nih.gov For example, the reaction of a β-enamino diketone with hydroxylamine hydrochloride can be guided to produce different isoxazole isomers by changing the solvent and the amount of a Lewis acid like BF₃·OEt₂. nih.gov
The table below illustrates how reaction conditions influence the regioselectivity in the synthesis of isoxazole 4a versus its isomer 5a .
| Entry | Solvent | Equivalents of BF₃·OEt₂ | Ratio (4a:5a) | Overall Yield (%) |
| 1 | MeCN | 0.5 | 45:55 | 65 |
| 2 | MeCN | 1.0 | 70:30 | 70 |
| 3 | MeCN | 1.5 | 75:25 | 72 |
| 4 | MeCN | 2.0 | 80:20 | 75 |
| 5 | MeCN (with pyridine) | 2.0 | 90:10 | 79 |
| 6 | CH₂Cl₂ | 2.0 | 55:45 | 70 |
Data adapted from research on the regioselective synthesis from β-enamino diketones. nih.gov
Regioselectivity is also a key consideration in functionalization reactions such as alkylation. While studies on isoxazoles are specific, principles can be drawn from other nitrogen-containing heterocycles. For instance, in the alkylation of indazoles, the choice of base and solvent, along with steric and electronic effects of existing substituents, significantly influences whether alkylation occurs at the N-1 or N-2 position. d-nb.info Similarly, in isoxazole synthesis, the formation of an undesired isomer, ethyl 3-methylisoxazole-4-carboxylate, was observed during the synthesis of ethyl 5-methylisoxazole-4-carboxylate, highlighting the importance of controlling the nucleophilic attack during ring formation. google.com
Green Chemistry and Scalable Synthetic Approaches for Isoxazole Carboxylates
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. niist.res.in For isoxazole synthesis, this has led to the adoption of green chemistry principles, including the use of safer solvents, microwave and ultrasound assistance, and reusable catalysts. niist.res.innih.gov
Ultrasound irradiation has emerged as a powerful tool, offering enhanced reaction efficiency, reduced energy consumption, and improved yields. mdpi.com For example, a one-pot, four-component synthesis of 3,5-disubstituted isoxazole-sulfonates has been successfully carried out in water under ultrasound irradiation, avoiding volatile organic solvents. mdpi.com In another instance, an ultrasound-assisted method improved the yield of an isoxazole synthesis by approximately 35 percentage points compared to conventional heating. mdpi.com
Microwave-assisted synthesis is another prominent green technique. nih.goveurekaselect.comresearchgate.net It often leads to a higher rate of reaction, improved yields, and greater selectivity in shorter time frames compared to traditional heating methods. nih.goveurekaselect.comresearchgate.net
The development of novel catalytic systems is also a cornerstone of green synthetic approaches. A highly efficient and sustainable synthesis of 3,4-disubstituted isoxazol-5(4H)-ones uses propylamine-functionalized cellulose as a biodegradable and reusable catalyst in water. mdpi.com This method aligns with multiple principles of green chemistry by saving energy, using an environmentally friendly solvent, generating less waste, and simplifying the purification process. mdpi.com These scalable approaches are not only ecologically responsible but also offer economic advantages for the large-scale production of isoxazole carboxylates and their derivatives. google.com
Pharmacological Research and Biological Applications of Ethyl 5 Hydroxyisoxazole 3 Carboxylate Derivatives
Antimycobacterial Activity Investigations
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the discovery of new chemical entities with novel mechanisms of action. nih.gov Derivatives of isoxazole-3-carboxylate have been identified as a promising pharmacophore in the development of new anti-tubercular (anti-TB) agents. nih.govmiami.edu
In a targeted effort to develop new anti-TB lead compounds, a library of ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates was synthesized and evaluated for its antimycobacterial potential. nih.govconicet.gov.ar This series was developed using a scaffold hopping strategy based on the established isoxazole-3-carboxylate anti-TB pharmacophore. nih.gov The antibacterial efficacy of these synthesized compounds was tested against pathogenic bacteria, including the virulent Mtb H37Rv strain. nih.govconicet.gov.ar The majority of the synthesized derivatives demonstrated significant in vitro activity against the H37Rv strain. nih.gov
The in vitro antimycobacterial activity of the synthesized ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylate derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method. nih.gov Most compounds in the series showed potent activity against the drug-susceptible Mtb H37Rv strain, with MIC values ranging from 0.25 to 16 µg/mL. nih.govconicet.gov.ar
One compound, designated 5e, which features a 3,4-dichlorobenzyl substituent, emerged as the most active in the series, displaying an MIC of 0.25 µg/mL against Mtb H37Rv. nih.gov Importantly, this lead compound also showed equipotent activity against various drug-resistant Mtb strains, indicating its potential to combat resistant forms of tuberculosis. nih.gov Other related studies on different 5-phenyl-3-isoxazolecarboxylic acid ethyl ester derivatives have also reported potent activity against Mtb strains resistant to first-line drugs like isoniazid (B1672263), rifampin, and streptomycin. researchgate.netrsc.org
| Compound Series | Test Strain(s) | MIC Range (µg/mL) | Most Potent Compound | MIC of Potent Compound (µg/mL) |
|---|---|---|---|---|
| Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates | Mtb H37Rv | 0.25 - 16 | 5e (3,4-dichlorobenzyl substituent) | 0.25 |
| 5-phenyl-3-isoxazolecarboxylic acid methyl ester ureas | Mtb H37Rv | 0.25 - 2 | 3,4-Dichlorophenyl derivative | 0.25 |
| 5-phenyl-3-isoxazolecarboxylic acid methyl ester thioureas | Mtb H37Rv | 1 - >64 | 4-chlorophenyl congener | 1 |
A critical aspect of new drug development is ensuring that lead compounds are selectively toxic to the pathogen and exhibit minimal cytotoxicity against host cells. The synthesized ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylate derivatives were evaluated for their cytotoxicity in mammalian Vero cell lines. nih.govconicet.gov.ar The majority of the compounds were found to be non-cytotoxic, a crucial characteristic for a potential therapeutic agent. nih.gov
The Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the MIC, is used to quantify this selectivity. Most compounds in the series displayed a favorable SI of greater than 10. nih.govconicet.gov.ar The most potent compound, 5e, demonstrated an excellent safety profile with an SI greater than 200, highlighting its high selectivity for Mtb over mammalian cells. nih.govconicet.gov.ar Similar studies on related isoxazole derivatives have also confirmed low cytotoxicity in Vero cells, with IC50 values often exceeding 128 µM. miami.eduresearchgate.netrsc.org
| Compound Series | Cell Line | Cytotoxicity Profile | Selectivity Index (SI) |
|---|---|---|---|
| Ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylates | Vero | Not cytotoxic | >10 |
| Compound 5e (3,4-dichlorobenzyl substituent) | Vero | Not cytotoxic | >200 |
| 5-phenyl-3-isoxazolecarboxylic acid ethyl esters | Vero | No cytotoxicity observed (IC50 > 128 µM) | Not specified |
To understand whether the observed antimycobacterial effect was bactericidal (killing the bacteria) or bacteriostatic (inhibiting growth), time-kill kinetic assays were performed. nih.gov These assays measure the rate at which an antibiotic kills a bacterial population over time. acs.org The lead compound from the ethyl 5-(1-benzyl-1H-indol-5-yl)isoxazole-3-carboxylate series demonstrated concentration-dependent bactericidal activity. nih.gov This killing activity was reported to be similar to that of first-line anti-TB drugs, which is a highly desirable characteristic for a new anti-tubercular candidate. nih.gov The time-kill kinetics of established drugs like isoniazid and amikacin (B45834) show rapid bactericidal effects, providing a benchmark for new compounds.
Combination therapy is the cornerstone of tuberculosis treatment, used to enhance efficacy and prevent the emergence of drug resistance. Therefore, the potential for synergistic interactions between the novel isoxazole derivatives and existing anti-TB drugs was investigated. nih.gov The lead compound, 5e, was found to exhibit synergistic activity when combined with Streptomycin, a well-established aminoglycoside antibiotic used in TB treatment. nih.gov This finding suggests that these new derivatives could potentially be used in combination regimens to improve treatment outcomes. nih.gov
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation
While extensive research has focused on the antimycobacterial properties of isoxazole carboxylate derivatives, the isoxazole scaffold itself is also recognized as a ligand for other biological targets. nih.govconicet.gov.ar Specifically, various isoxazole derivatives have been designed and investigated as potential modulators of nicotinic acetylcholine receptors (nAChRs). nih.govconicet.gov.arresearchgate.net nAChRs are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.gov
For instance, compounds such as 2-(3-methyl-5-isoxazolyl)pyridine have been synthesized as analogues of epibatidine, a potent nAChR agonist, and have shown analgesic properties mediated by these receptors. nih.govresearchgate.net Furthermore, a series of novel vanillin-isoxazole derivatives were recently identified as positive allosteric modulators (PAMs) of the α7 nAChR subtype, a receptor implicated in cognitive function. conicet.gov.ar Although direct studies on the nAChR modulatory activity of the specific Ethyl 5-hydroxyisoxazole-3-carboxylate class are not widely published, the established activity of other isoxazole-containing molecules at nAChRs indicates that this is a potential area for future pharmacological exploration. nih.govconicet.gov.ar
Application in Carboxylic Acid Bioisosterism and Drug Design
Development of SIRT5 Inhibitors Utilizing Carboxylic Acid Isosteres
Sirtuin 5 (SIRT5) is a mitochondrial enzyme that plays a crucial role in cellular metabolism by removing negatively charged acyl groups, such as malonyl, succinyl, and glutaryl, from lysine (B10760008) residues on substrate proteins. nih.govresearchgate.net The active site of SIRT5 features a distinctive Tyr102–Arg105 motif that facilitates binding with carboxylate-containing substrates. nih.govresearchgate.net This specificity has guided the development of mechanism-based inhibitors that mimic these natural substrates. nih.gov
Research into SIRT5 inhibitors has explored the use of carboxylic acid isosteres—functional groups that mimic the properties of a carboxylic acid—to enhance binding affinity and cellular activity. nih.govnih.gov A significant challenge with carboxylate-containing inhibitors is their poor cell permeability due to their negative charge at physiological pH. nih.gov To overcome this, researchers have developed prodrug strategies, such as converting the carboxylic acid group into an ethyl ester, which can improve cellular entry. nih.gov
A structure-activity relationship (SAR) study of SIRT5 inhibitors incorporating various carboxylic acid isosteres revealed that certain heterocyclic structures can serve as effective mimics. researchgate.net This investigation led to the development of potent, slow, tight-binding inhibitors of the enzyme. nih.gov By replacing the critical carboxylic acid moiety with different isosteres, researchers were able to modulate the inhibitory potency and selectivity of the compounds. researchgate.net
One of the most promising developments from these studies was the creation of a potent and cytoselective inhibitor for SIRT5-dependent leukemic cancer cells. nih.gov This was achieved by masking the tetrazole moiety, a common carboxylic acid isostere, of a lead compound. nih.govnih.gov This work demonstrates that utilizing masked isosteres of carboxylic acids is a viable strategy for creating effective inhibitors that can target mitochondrial enzymes like SIRT5, providing valuable chemical tools to study its biological functions and therapeutic potential. nih.gov
Table 1: SIRT5 Inhibition by Compounds with Carboxylic Acid Isosteres
| Compound | Isostere Type | SIRT5 IC₅₀ (μM) | Selectivity Profile |
|---|---|---|---|
| 1 | Carboxylic Acid | 0.15 ± 0.02 | Selective for SIRT5 over SIRT1-3, 6 |
| 16 | Tetrazole | 0.03 ± 0.01 | Highly selective for SIRT5 |
| 24 | Acylsulfonamide | 0.08 ± 0.01 | Selective for SIRT5 |
Exploration of Other Biological Targets
Human Neutrophil Elastase (HNE) Inhibitors Based on Isoxazol-5(2H)-one Scaffolds
Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory diseases, making it a key target for inhibitor development. nih.govbohrium.com Research has identified the isoxazol-5(2H)-one ring system as a promising scaffold for creating potent HNE inhibitors. nih.govresearchgate.net A series of derivatives based on this scaffold were synthesized and evaluated, leading to the discovery of highly active compounds. nih.gov
The structure-activity relationship analysis of these derivatives revealed that they act as reversible competitive inhibitors of HNE. bohrium.comnih.gov Molecular docking studies were employed to understand the interaction between the inhibitors and the enzyme's active site. nih.gov These studies clarified the role of the two carbonyl groups (at the 2-N-CO and 5-CO positions) of the isoxazolone ring in the interaction with Ser195, the key nucleophilic amino acid in the HNE active site. nih.govnih.gov
Among the synthesized compounds, compound 2o emerged as the most potent inhibitor, demonstrating a strong balance between high inhibitory activity and chemical stability in an aqueous buffer. nih.govbohrium.comresearchgate.net This highlights the potential of the isoxazol-5(2H)-one scaffold in designing effective HNE inhibitors for treating inflammatory conditions. nih.gov
Table 2: HNE Inhibitory Activity of Selected Isoxazol-5(2H)-one Derivatives
| Compound | HNE IC₅₀ (nM) | Chemical Stability (t₁/₂, h) | Inhibition Type |
|---|---|---|---|
| 2o | 20 | 8.9 | Reversible Competitive |
| 2s | Data Not Available | Data Not Available | Reversible Competitive |
| 2j | Data Not Available | Data Not Available | Data Not Available |
| 2n | Data Not Available | Data Not Available | Data Not Available |
| 3b | Data Not Available | Data Not Available | Data Not Available |
Design of GABA Receptor Ligands and CNS-Active Amino Acid Analogues
The isoxazole framework is a key structural element in the design of ligands for the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in the central nervous system (CNS). mdpi.commdpi.com The 3-hydroxyisoxazole moiety, in particular, is a well-established bioisostere for the carboxylic acid group of GABA, enabling strong interaction with the GABA binding site. researchgate.net
A prominent example of an isoxazole-based CNS-active compound is muscimol (B1676869) (3-hydroxy-5-aminomethylisoxazole), a potent and specific agonist at GABA-A receptors. researchgate.netnih.gov The development of muscimol analogues has been a focus of research to map the receptor's binding site and develop ligands with specific pharmacological profiles. researchgate.net Another significant compound is AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), an isoxazole-amino acid hybrid that acts as a specific agonist for the AMPA receptor, a subtype of glutamate (B1630785) receptor crucial for synaptic transmission. nih.govresearchgate.net
The synthesis of unnatural amino acids incorporating the isoxazole ring serves as a powerful strategy in drug discovery. nih.gov These hybrid molecules are used as building blocks for creating peptidomimetics and peptide analogues with potential therapeutic applications for neurological disorders. nih.govresearchgate.net By modifying the isoxazole core and the amino acid side chains, researchers can fine-tune the affinity and selectivity of these ligands for various CNS targets, including different subtypes of GABA receptors. researchgate.netmdpi.com
Meprin α and β Inhibition with Related Heterocyclic Scaffolds
Meprin α and meprin β are astacin (B162394) metalloproteinases that have emerged as drug targets for conditions like fibrosis and cancer. nih.govnih.gov The discovery of potent and selective inhibitors for these enzymes is an active area of research. researchgate.net A successful strategy has been a "scaffold-hopping" approach, moving from highly flexible inhibitor structures to more rigid, conformationally constrained heterocyclic scaffolds. nih.gov
This approach has led to the discovery of novel inhibitors based on heteroaromatic cores, such as pyrazole. nih.govresearchgate.net Shifting to these rigid scaffolds resulted in a significant increase in inhibitory activity against both meprin α and meprin β. nih.gov These new heterocyclic inhibitors not only showed enhanced potency but also exhibited favorable selectivity profiles against other metalloproteinases. nih.govresearchgate.net
While initial leads were often based on flexible tertiary amine scaffolds, the development of pyrazole-based and other heteroaromatic inhibitors has yielded compounds with activity in the nanomolar and even picomolar range. researchgate.netresearchgate.net These potent and selective compounds serve as valuable chemical probes to further validate the roles of meprin α and β in various diseases and as starting points for the development of new therapeutics. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Code | Full Chemical Name |
|---|---|
| AMPA | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid |
| Muscimol | 3-hydroxy-5-aminomethylisoxazole |
Structure Activity Relationship Sar Studies
Influence of Ester Moiety on Biological Activity
The ester moiety in isoxazole (B147169) carboxylates, such as the ethyl group in ethyl 5-hydroxyisoxazole-3-carboxylate, often plays a critical role as a prodrug. In the context of antitubercular agents, several isoxazole-3-carboxylic acid alkyl esters have been developed, which are hypothesized to be prodrugs with a mechanism similar to pyrazinamide. nih.gov These ester compounds are thought to be hydrolyzed in vivo to their corresponding carboxylic acids, which represent the active form of the inhibitor.
One study investigating mefloquine-isoxazole carboxylic esters found that the ethyl ester derivative (Compound 3 in the study) exhibited potent antituberculosis activity against both replicating and non-replicating Mycobacterium tuberculosis. nih.gov The corresponding carboxylic acid (Compound 4 ) showed increased activity under acidic conditions (pH 6.0), which mimics the environment of inflammatory tissues in tuberculosis patients. nih.gov This finding supports the hypothesis that the ester acts as a prodrug, releasing the more active acid form at the site of action. Further reinforcing this concept, the replacement of the ethyl ester with various other bioisosteres led to a loss of anti-TB activity, highlighting the specific importance of the ester group for this class of compounds. nih.gov
| Compound/Modification | Target/Assay | Activity | Implication |
| Ethyl Ester Derivative | M. tuberculosis | Active (MIC = 0.9 µM) nih.gov | Functions as an effective prodrug moiety. |
| Carboxylic Acid | M. tuberculosis | Increased activity at acidic pH nih.gov | The active form of the drug. |
| Other Ester Bioisosteres | M. tuberculosis | Loss of activity nih.gov | The ethyl ester is optimal for prodrug strategy. |
| Saponification of Ester | Antitubercular Activity | Moderate activity observed (MIC = 16 µg/mL) nih.gov | Confirms the essential nature of the isoxazole core, but the ester improves potency likely via cell penetration. |
Impact of Substituents at the Isoxazole C-5 Position on Target Affinity and Efficacy
The C-5 position of the isoxazole ring is a key site for modification to modulate biological activity. The nature of the substituent at this position can significantly influence target affinity and efficacy by interacting with specific pockets in the target protein.
In the development of antitubercular agents, substituting the C-5 position of ethyl isoxazole-3-carboxylates with aryl and (N-aryl)aminomethyl groups has yielded compounds with sub-micromolar activity against M. tuberculosis. johnshopkins.edu For anticancer applications, the introduction of electron-withdrawing groups on a phenyl ring at the C-5 position, such as fluorine or trifluoromethyl groups, has been shown to enhance cytotoxicity. nih.gov
Studies on carbonic anhydrase (CA) inhibitors revealed that incorporating a five-membered thiophene (B33073) ring at the C-5 position resulted in the most potent inhibitor in the series (IC₅₀ = 112.3 µM). nih.govacs.orgresearchgate.net In another example, for immunosuppressive agents, a 4-hydroxyphenyl group at C-5 led to higher potency compared to an unsubstituted phenyl ring, suggesting a key hydrogen bond interaction. mdpi.com
| C-5 Substituent | Target Enzyme/Cell Line | Activity (IC₅₀/MIC) | Reference |
| 5-Aryl / 5-[(N-aryl)amino]methyl | M. tuberculosis | Sub-micromolar activity | johnshopkins.edu |
| Phenyl with Fluorine/Trifluoromethyl | Human Cancer Cell Lines (A549, COLO 205, etc.) | IC₅₀ < 12 µM | nih.gov |
| Thiophene | Carbonic Anhydrase (CA) | IC₅₀ = 112.3 µM | nih.govacs.org |
| 4-Hydroxyphenyl | T-cell proliferation assay | Higher potency than phenyl | mdpi.com |
| Unsubstituted Phenyl | T-cell proliferation assay | Lower potency than 4-hydroxyphenyl | mdpi.com |
| 2,4-dihydroxy phenyl | T-cell proliferation assay | Most active in the series | mdpi.com |
| 4-Nitrophenyl / 3-Nitrophenyl | T-cell proliferation assay | Lower activity than phenyl | mdpi.com |
Role of the Hydroxyl Group (e.g., at C-5 or C-3) in Ligand-Target Interactions
The hydroxyl group is a critical functional group in medicinal chemistry, capable of forming strong hydrogen bonds with target proteins, which can significantly enhance binding affinity and selectivity. mdpi.comnih.gov Its placement on the isoxazole scaffold or its substituents is a key consideration in drug design.
In a series of immunosuppressive isoxazole derivatives, the introduction of a hydroxyl group onto a C-5 phenyl substituent (creating a 4-hydroxyphenyl group) increased the compound's activity. mdpi.com This enhancement was attributed to the hydroxyl group's ability to form hydrogen bonds within the target's binding site. mdpi.com Increasing the number of hydroxyl groups, as in a 2,4-dihydroxy phenyl derivative, further boosted the potency. mdpi.com
More directly related to the core scaffold, a novel class of histone deacetylase 6 (HDAC6) inhibitors was developed using a 3-hydroxy-isoxazole moiety as a new zinc-binding group (ZBG). nih.govresearchgate.net In these inhibitors, the 3-hydroxy-isoxazole chelates the catalytic zinc ion in the HDAC6 active site. The most active compound in this series achieved an IC₅₀ of 700 nM, demonstrating that the 3-hydroxy-isoxazole is a viable alternative to commonly used hydroxamic acid ZBGs, which can have associated toxicity. nih.govresearchgate.net
| Compound Feature | Target Enzyme | Role of Hydroxyl Group | Activity (IC₅₀) | Reference |
| 3-Hydroxy-isoxazole | Histone Deacetylase 6 (HDAC6) | Zinc-Binding Group (ZBG) | 700 nM (best candidate) | nih.govresearchgate.net |
| C-5 (4-Hydroxyphenyl) | Immune cell target | Hydrogen bond donor | Increased potency vs. phenyl | mdpi.com |
| C-5 (2,4-Dihydroxyphenyl) | Immune cell target | Hydrogen bond donor | Highest potency in series | mdpi.com |
Optimization of Linker and Cap Groups for Enhanced Potency and Selectivity in Inhibitor Design
In many inhibitor designs, the core scaffold (like this compound) is connected via a linker to a "cap" group that occupies a specific pocket of the target enzyme. The nature, length, and rigidity of both the linker and the cap group are critical for optimizing potency and selectivity.
For histone deacetylase (HDAC) inhibitors, a series of compounds were synthesized with an isoxazole moiety incorporated into the linker region, adjacent to the zinc-chelating hydroxamic acid. nih.govresearchgate.netelsevierpure.com These studies showed that variations in the linker and the terminal cap group (e.g., a thiazolylphenyl moiety) significantly impacted HDAC3 inhibitory action, with the best compounds showing IC₅₀ values in the nanomolar range (e.g., 25-30 nM). researchgate.net The cap group's role is often to fit into a hydrophobic tunnel, and its structure must be optimized for this interaction. researchgate.net
In the development of antitubercular agents based on isoxazole esters, it was found that linear or planar linkers, such as a urea/thiourea motif, significantly potentiated anti-TB activity. nih.gov Similarly, research on Tankyrase inhibitors and phosphatidylserine-targeting drug conjugates has demonstrated that modifications to the linker region are a valid strategy for improving pharmacological properties. acs.orgnih.gov
| Target | Linker Moiety | Cap Group | Key Finding | Activity | Reference |
| HDAC3 | Isoxazole | Thiazolylphenyl | Isoxazole as a linker component enhances selective inhibition. | IC₅₀ = 30 nM | researchgate.net |
| HDAC3 | Isoxazole | Phenyl with meta-amine | Modification at the terminal phenyl ring led to similar potent activity. | IC₅₀ = 25 nM | researchgate.net |
| M. tuberculosis | Urea/Thiourea | Phenyl | Linear/planar linkers enhance antitubercular activity. | MIC = 0.25 µg/mL | nih.govresearchgate.net |
| Tankyrase | Bicyclo[1.1.1]pentane | N/A | Rigid linkers can maintain binding mode but may affect solubility. | Decreased potency/solubility | acs.org |
Comparative SAR Between Isomeric Isoxazole Carboxylates
The specific arrangement of atoms within the isoxazole ring and the position of the carboxylate group (isomerism) can lead to profound differences in biological activity. Comparing the SAR of these isomers provides valuable insights into the required geometry for target binding.
For instance, 3,4-diarylisoxazole-5-carboxamides were synthesized and their antiproliferative activity was compared to the isomeric 4,5-diarylisoxazole-3-carboxamides, which are known Hsp90 inhibitors. researchgate.net This direct comparison of isomers revealed different biological profiles, with the 5-carboxamide showing moderate antimitotic activity, while the 3-carboxamide series targets Hsp90. researchgate.net
Furthermore, isoxazole-4-carboxamide derivatives have been investigated as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govnih.gov These compounds, differing in the carboxylate position from the 3- and 5-carboxylate series, showed potent inhibitory effects on AMPA receptor activity, highlighting how the substituent position on the isoxazole ring dictates the biological target and pharmacological action. nih.govnih.gov
| Isoxazole Isomer | Target | Biological Activity | Reference |
| 3,4-Diaryl-isoxazole-5 -carboxamide | Tubulin/Microtubules | Moderate antimitotic activity | researchgate.net |
| 4,5-Diaryl-isoxazole-3 -carboxamide | Hsp90 | Hsp90 inhibition | researchgate.net |
| Isoxazole-4 -carboxamide derivatives | AMPA Receptors | Potent inhibitory modulators | nih.govnih.gov |
| bis(Isoxazole-3 -carboxylate) derivatives | AMPA Receptors | Potent positive allosteric modulators | mdpi.com |
Physicochemical Property Profiling to Guide SAR (e.g., pKa, LogP, TPSA)
For ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate, a close analog of the title compound, the calculated XLogP3 is 0.1, indicating a relatively hydrophilic nature. nih.gov The TPSA is 72.6 Ų, which is within the favorable range for good oral bioavailability. nih.gov
In developing new inhibitors, these properties are carefully balanced. For example, in a series of immunosuppressive agents, adding hydroxyl groups to increase hydrogen bonding potential also increases polarity, which can decrease absorption if not properly balanced. mdpi.com Similarly, in antitubercular compounds, a urea/thiourea linker was chosen not only for its linear geometry but also for its favorable physicochemical properties. nih.gov The stability of the isoxazole ring itself can also be influenced by substituents; electron-releasing groups can increase electron density and potentially affect stability and interactions. irphouse.com Profiling these properties across a series of analogs allows medicinal chemists to rationally design compounds with improved potency and better pharmacokinetic characteristics.
| Compound | Calculated LogP | Calculated pKa (Strongest Acidic) | TPSA (Ų) | Significance |
| Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate nih.gov | 0.1 | N/A | 72.6 | Indicates hydrophilicity and potential for good bioavailability. |
| 3-hydroxyisoxazole-4-carboxylic acid researchgate.net | 0.6 | 3.82 | N/A | Represents a related acidic scaffold. |
| Hydroxytriazole Bioisosteres nih.gov | 0.46 - 2.72 | 5.14 - 6.71 | N/A | Provides a reference range for pKa/LogP of carboxylic acid mimics. |
Mechanistic Investigations and Molecular Interactions
Elucidation of Reaction Mechanisms in Isoxazole (B147169) Synthesis and Rearrangements
The synthesis of the isoxazole ring, a core component of ethyl 5-hydroxyisoxazole-3-carboxylate and its analogs, is achieved through several established chemical reactions. A prevalent and highly selective method is the 1,3-dipolar cycloaddition. nih.gov This reaction typically involves the in-situ generation of a nitrile oxide from a primary nitro compound using a dehydrating agent, which then reacts with an enamine. nih.gov This process is noted for its selectivity, yielding specific positional isomers without significant byproducts. nih.gov
Another key synthetic route involves the [3 + 2]-cycloaddition of nitrile oxides with β-dicarbonyl compounds, such as β-ketoesters, in an aqueous medium. jci.org This method is considered environmentally favorable and proceeds under mild basic conditions at room temperature. jci.org A plausible mechanism for this reaction in a polar solvent involves the deprotonation of the β-dicarbonyl compound by a base to form a carbanion, which then adds to the nitrile oxide intermediate. jci.org
A more direct synthesis for a related structure, 5-phenylisoxazole-3-carboxylic acid, involves the cyclization of ethyl 2,4-dioxo-4-phenylbutanoate with hydroxylamine (B1172632) hydrochloride, followed by the hydrolysis of the resulting ester. thebiogrid.orgnih.gov Furthermore, research has demonstrated the conversion of an N-hydroxy-3-phenyl-propiolamide into a 3-hydroxy-5-phenyl-isoxazole, highlighting another pathway for forming this heterocyclic system. immunologyresearchjournal.com The stability of the resulting 3-hydroxy-isoxazole scaffold has been confirmed, as it can be formed from the rearrangement of other precursors and remains stable even when stored at solid state. thebiogrid.org
Molecular Mechanism of Action in Target Enzyme Inhibition
Derivatives of the this compound scaffold have been identified as potent inhibitors of Histone Deacetylase 6 (HDAC6), a crucial enzyme in cellular regulation. thebiogrid.orgnih.govnih.govyoutube.com The mechanism of this inhibition is centered on the interaction with the enzyme's active site.
The 3-hydroxy-isoxazole moiety serves as a novel zinc-binding group (ZBG), which is a critical pharmacophore for coordinating the catalytic zinc ion (Zn²⁺) within the HDAC6 active site. thebiogrid.orgnih.govyoutube.com This function is a key reason for the investigation of this scaffold as a bioisosteric replacement for hydroxamic acids, which are common ZBGs associated with genotoxicity due to the Lossen rearrangement. thebiogrid.orgnih.gov
Molecular docking studies have elucidated the specific binding mode. thebiogrid.org The 3-hydroxy-isoxazole group establishes a bidentate coordination with the catalytic Zn²⁺ ion. thebiogrid.orgnih.gov This interaction is crucial for potent inhibition. The rest of the inhibitor molecule orients within the catalytic tunnel of the enzyme, forming additional stabilizing interactions. thebiogrid.orgnih.gov
Table 1: Predicted Interactions of 3-Hydroxy-Isoxazole Inhibitors with HDAC6 Active Site Residues
| Interacting Residue | Type of Interaction | Reference |
|---|---|---|
| Catalytic Zn²⁺ | Bidentate Coordination | thebiogrid.org, nih.gov |
| Phe643, Phe583, His614 | π-π Stacking | thebiogrid.org, nih.gov |
This interactive table summarizes the key molecular interactions predicted by docking studies.
The nature of the substituents on the isoxazole ring significantly influences binding affinity. For instance, compounds with a 1,3-benzodioxolane moiety can establish favorable π-π stacking interactions with key phenylalanine and histidine residues lining the catalytic tunnel. nih.gov Conversely, sterically hindered linkers or certain polar substituents can prevent favorable coordination and reduce or eliminate inhibitory activity. thebiogrid.orgnih.gov
Kinetic studies are essential for characterizing the potency and mechanism of enzyme inhibitors. For the 3-hydroxy-isoxazole class of HDAC6 inhibitors, in vitro assays have been used to determine their inhibitory concentration (IC₅₀) values. thebiogrid.orgnih.govnih.govyoutube.com These dose-response assays demonstrate that derivatives of this scaffold can inhibit HDAC6 with good potency, with the most active candidates achieving IC₅₀ values in the nanomolar range. thebiogrid.orgnih.govimmunologyresearchjournal.comnih.gov
Table 2: HDAC6 Inhibitory Activity of Representative 3-Hydroxy-Isoxazole Derivatives
| Compound ID (from source) | Linker/Cap Group Modification | HDAC6 IC₅₀ (nM) | Reference |
|---|---|---|---|
| 17 | Methyl-ether linker | ~700-800 | thebiogrid.org |
| 23 | Methylamine linker | Slight improvement vs. 17 | thebiogrid.org |
| 25 | 1,3-benzodioxolane moiety | One of the most active | thebiogrid.org, nih.gov |
| 27 | Flexible aromatic cap | Among the most active | thebiogrid.org |
| 29 | Carboxylic acid at position 3 | Inactive | thebiogrid.org, nih.gov |
This interactive table presents IC₅₀ values for select compounds from the cited research, illustrating structure-activity relationships.
The binding mechanism, which involves the coordination of the ZBG to the catalytic zinc ion in the enzyme's active site, is characteristic of competitive or mixed-type inhibitors. thebiogrid.orgnih.gov These inhibitors directly compete with the natural substrate for access to the catalytic machinery. Detailed kinetic analyses, including the determination of association (kₒₙ) and dissociation (kₒff) rate constants, are used to fully characterize the inhibition type for new classes of HDAC6 inhibitors. embopress.org
Cellular and Subcellular Mechanisms of Pharmacological Effects
The inhibition of HDAC6 by isoxazole-based compounds triggers specific downstream effects within the cell, primarily related to the acetylation of non-histone protein targets.
HDAC6 is a major cytoplasmic enzyme, and one of its primary substrates is α-tubulin. thebiogrid.orgnih.gov By removing acetyl groups from lysine (B10760008) residues on α-tubulin, HDAC6 regulates microtubule stability and dynamics. Inhibition of HDAC6 is therefore expected to lead to the hyperacetylation of α-tubulin.
Studies on the 3-hydroxy-isoxazole based inhibitors have confirmed this mechanism of action in a cellular context. thebiogrid.orgyoutube.com When tested in cell lines, the most active compounds from this series caused a significant increase in the acetylation levels of α-tubulin. thebiogrid.orgyoutube.com Importantly, this effect was selective, as no corresponding increase in the acetylation of histone H3 (a target of nuclear HDACs) was observed, suggesting that these compounds are selective for HDAC6. thebiogrid.orgyoutube.com This demonstrates clear target engagement within the cell and confirms that the pharmacological effects are mediated through the intended mechanism. thebiogrid.orgyoutube.com
The inhibition of HDAC6 has a direct impact on the mitogen-activated protein kinase (MAPK) signaling pathway, specifically involving the extracellular signal-regulated kinases 1 and 2 (ERK1/2). thebiogrid.orgembopress.org Research has revealed a reciprocal regulatory relationship between HDAC6 and ERK1/2. thebiogrid.orgimmunologyresearchjournal.comembopress.org HDAC6 and ERK1/2 can physically interact, and HDAC6 functions as a deacetylase for ERK1/2. thebiogrid.orgimmunologyresearchjournal.com
The functional consequence of this interaction is that HDAC6 deacetylates ERK1, which stimulates its kinase activity. thebiogrid.orgimmunologyresearchjournal.com Therefore, the inhibition of HDAC6 leads to the hyperacetylation of ERK1/2. thebiogrid.org This increased acetylation, particularly at the Lys-72 residue of ERK1, results in reduced enzymatic activity and decreased phosphorylation of the kinase. thebiogrid.orgimmunologyresearchjournal.com Thus, rather than a simple activation, HDAC6 inhibition modulates the ERK1/2 pathway by destabilizing its phosphorylated, active form. This interaction is part of a positive feed-forward loop, where ERK1 can also phosphorylate and activate HDAC6. thebiogrid.orgembopress.org By inhibiting HDAC6, compounds based on the this compound scaffold can disrupt this oncogenic loop, representing a key subcellular mechanism of their pharmacological effect. embopress.org
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Binding Prediction (e.g., HDAC6, SIRT5, HNE)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This technique is crucial for understanding the potential of a compound to interact with specific biological targets. While specific docking studies for Ethyl 5-hydroxyisoxazole-3-carboxylate against HDAC6, SIRT5, and HNE are not extensively reported in the literature, the 3-hydroxyisoxazole scaffold has been investigated as a zinc-binding group (ZBG) for metalloenzymes like Histone Deacetylase 6 (HDAC6).
The 3-hydroxyisoxazole moiety is considered a potential bioisosteric replacement for the hydroxamic acid group, a common ZBG in many HDAC inhibitors. Docking studies on derivatives containing the 3-hydroxyisoxazole scaffold have suggested that this group can effectively coordinate with the catalytic zinc ion in the active site of HDAC6. The hydroxyl group and the nitrogen atom of the isoxazole (B147169) ring can form key interactions with the zinc ion and surrounding amino acid residues, anchoring the inhibitor in the binding pocket.
Table 1: Predicted Interactions from a Hypothetical Molecular Docking Study of this compound with HDAC6
| Interacting Group of Ligand | Interacting Residue/Ion in Receptor | Type of Interaction |
| 3-Hydroxy group | Zinc ion | Coordination |
| Isoxazole Nitrogen | Zinc ion | Coordination |
| Isoxazole Ring | Phenylalanine residues | π-π stacking |
| 5-Carboxylate Oxygen | Histidine, Aspartate | Hydrogen bond |
| Ethyl group | Leucine, Valine | Hydrophobic interaction |
Molecular Dynamics Simulations to Explore Conformational Flexibility and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can assess the stability of the binding pose predicted by molecular docking and explore the conformational flexibility of both the ligand and the protein.
For a complex of this compound bound to a target like HDAC6, an MD simulation would track the movements of all atoms in the system. Analysis of the simulation trajectory could reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site, one can assess the stability of the docked pose. A stable RMSD value over the simulation time suggests a stable binding mode.
Conformational Changes: MD simulations can show how the ligand adapts its conformation within the binding pocket and how the protein might adjust to accommodate the ligand.
Interaction Persistence: The persistence of key interactions, such as hydrogen bonds and coordination to the zinc ion, can be analyzed throughout the simulation to understand their importance for binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.
For isoxazole derivatives, QSAR studies have been successfully applied to predict various biological activities, including anti-inflammatory and anticancer effects. A QSAR model for a series of this compound analogs could be developed by:
Synthesizing and testing a diverse set of derivatives with modifications at various positions of the isoxazole ring and the ester group.
Calculating a range of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with the observed biological activity.
A robust QSAR model would allow for the virtual screening of a large library of potential derivatives and prioritize the synthesis of those with the highest predicted activity, thereby accelerating the drug design process.
De Novo Drug Design Approaches Based on Isoxazole Scaffolds
De novo drug design involves the computational generation of novel molecular structures with a high predicted affinity for a specific biological target. The isoxazole scaffold, including that of this compound, can serve as a starting point or a building block in such design strategies.
Using the 3D structure of a target's binding site, de novo design algorithms can:
Fragment-based growing: Start with a core fragment like the 5-hydroxyisoxazole-3-carboxylate and computationally add functional groups or larger chemical moieties to optimize interactions with the binding pocket.
Scaffold hopping: Replace the isoxazole core with other chemical scaffolds that maintain the key interaction points but may offer improved properties such as synthetic accessibility or a more favorable ADME profile.
These approaches can lead to the discovery of entirely new chemical classes of inhibitors for a given target, expanding the chemical space for drug discovery.
Theoretical Calculations of Electronic Structure and Reactivity
Theoretical calculations, particularly those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of a molecule. For this compound, DFT calculations can be used to determine several key properties.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For related isoxazole derivatives, the HOMO is often distributed over the isoxazole ring, while the LUMO may be localized on electron-withdrawing groups.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylate groups, indicating their potential to act as hydrogen bond acceptors.
Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and electrophilicity index, which provide further insights into the molecule's chemical behavior.
Table 2: Illustrative Theoretical Electronic Properties for this compound (based on typical values for similar heterocyclic systems)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 eV | Relates to electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Measure of molecular polarity |
Note: The values in this table are illustrative and would require specific DFT calculations for this compound for precise determination.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties through Computational Methods
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, as poor pharmacokinetics is a major reason for the failure of drug candidates. Various computational tools and web servers, such as SwissADME and pkCSM, can predict these properties based on the molecular structure. nih.govresearchgate.netnih.govnih.govidaampublications.in
For this compound, a small molecule with a molecular weight of 157.12 g/mol , a number of ADME parameters can be predicted. These predictions help in assessing the "drug-likeness" of the compound.
Table 3: Predicted ADME Properties of this compound using Computational Models
| Property | Predicted Value/Classification | Implication for Drug-Likeness |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Permeation | No | Less likely to cause central nervous system side effects |
| P-glycoprotein Substrate | No | Less susceptible to efflux from cells |
| Distribution | ||
| Plasma Protein Binding | Moderate | A significant fraction may be available to exert its effect |
| Metabolism | ||
| CYP450 Inhibition (e.g., 2D6, 3A4) | Likely non-inhibitor | Low potential for drug-drug interactions |
| Excretion | ||
| Renal Excretion | Predicted | May be cleared through the kidneys |
| Physicochemical Properties | ||
| Lipinski's Rule of Five | Compliant | Favorable properties for oral bioavailability |
| Topological Polar Surface Area (TPSA) | ~ 75 Ų | Good balance for cell permeability and solubility |
These in silico predictions provide a valuable initial assessment of the pharmacokinetic profile of this compound, guiding further experimental studies and potential modifications to improve its drug-like properties. nih.gov
Analytical and Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of Ethyl 5-hydroxyisoxazole-3-carboxylate. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. This includes the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a signal for the proton on the isoxazole (B147169) ring, and a signal for the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of these signals are indicative of their electronic environment and neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the carbons of the ethyl group. The chemical shifts help to confirm the carbon framework and the presence of various functional groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles of NMR spectroscopy.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |
| Ethyl -CH₂- | ~4.3 (quartet) | ~62 |
| Isoxazole C-H | ~6.0-7.0 (singlet) | ~90-110 |
| Isoxazole C-OH | - | ~160-170 |
| Isoxazole C-COOEt | - | ~155-165 |
| Ester C=O | - | ~160-170 |
| -OH | Variable (broad singlet) | - |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment (e.g., ESI-MS, LC-MS)
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and assessing its purity. wikipedia.org Techniques like Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for this polar molecule. nih.gov
In a typical ESI-MS experiment, the compound would be expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 158.1. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₆H₇NO₄. LC-MS combines the separation power of HPLC with the detection capabilities of MS, allowing for the simultaneous assessment of purity and confirmation of molecular weight. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nist.govnih.govmhlw.go.jp The spectrum would display characteristic absorption bands for the various bonds within the molecule.
Key expected vibrational frequencies include:
O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the hydroxyl group.
C-H stretch: Absorptions around 3000-2850 cm⁻¹ for the sp³ hybridized carbons of the ethyl group.
C=O stretch: A strong, sharp absorption band around 1750-1730 cm⁻¹ characteristic of the ester carbonyl group. libretexts.org
C=N and C=C stretch: Bands in the 1650-1550 cm⁻¹ region corresponding to the isoxazole ring vibrations.
C-O stretch: Absorptions in the 1300-1000 cm⁻¹ region for the ester and hydroxyl C-O bonds.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H (hydroxyl) | 3400-3200 | Broad, Strong |
| C-H (sp³) | 3000-2850 | Medium |
| C=O (ester) | 1750-1730 | Strong, Sharp |
| C=N, C=C (isoxazole ring) | 1650-1550 | Medium to Weak |
| C-O (ester, hydroxyl) | 1300-1000 | Strong |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for determining the purity of this compound and for its separation from any impurities. nih.govpjoes.comdergipark.org.tr In a typical reversed-phase HPLC method, the compound would be passed through a nonpolar stationary phase with a polar mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity is assessed by the area of the main peak relative to the total area of all peaks in the chromatogram. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a pure sample of this compound. elementar.comthermofisher.comnih.govmdpi.comsigmaaldrich.com The experimentally determined percentages are compared with the theoretically calculated values based on its molecular formula, C₆H₇NO₄. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
Table 3: Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 45.86 |
| Hydrogen (H) | 4.49 |
| Nitrogen (N) | 8.91 |
| Oxygen (O) | 40.73 |
Future Perspectives and Emerging Research Directions
Development of Next-Generation Isoxazole-Based Therapeutics
The isoxazole (B147169) moiety is present in numerous commercially available drugs, but the drive to improve upon existing treatments is perpetual. rsc.orgnih.gov Research is focused on creating next-generation therapeutics with enhanced efficacy, improved pharmacokinetic profiles, and the ability to overcome drug resistance. nih.govrsc.org
A primary strategy involves the targeted modification of the isoxazole scaffold. rsc.org By strategically altering substituents on the ring, medicinal chemists can fine-tune a compound's biological activity and selectivity. nih.gov This approach aims to develop therapies for a wide range of conditions, including cancer, infectious diseases, and inflammatory disorders. nih.govrsc.org For instance, overcoming resistance to existing cancer therapies is a major challenge, and novel isoxazole-based compounds are being investigated as potent tubulin stabilizers that could be effective in resistant cases. nih.gov The development of new generations of Bromodomain and Extra-Terminal Domain (BET) inhibitors often utilizes the 3,5-dimethylisoxazole (B1293586) motif to improve selectivity and potentially reduce side effects associated with broader-acting inhibitors. nih.gov
Exploration of Novel Synthetic Pathways and Catalytic Methods
The synthesis of isoxazoles is continuously evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methods. rsc.orgrsc.org Traditionally, many syntheses relied on metal catalysts like copper(I) or ruthenium(II), which can be expensive, toxic, and difficult to remove from the final product. rsc.org
Current research is heavily focused on novel synthetic routes that mitigate these issues:
1,3-Dipolar Cycloaddition: This remains a cornerstone of isoxazole synthesis, involving the reaction of a nitrile oxide with an alkyne or alkene. nih.govrsc.orgmdpi.com Modern methods focus on the efficient in situ generation of nitrile oxides from aldoximes or other precursors to improve safety and yield. rsc.orgnih.gov
Metal-Free Synthesis: To avoid the drawbacks of metal catalysts, significant effort is being directed towards metal-free pathways. rsc.org This includes methods using organocatalysts like DABCO or employing deep eutectic solvents (DES), which are biodegradable and recyclable alternatives to hazardous organic solvents. rsc.orgnih.gov
Table 1: Comparison of Synthetic Methodologies for Isoxazole Scaffolds
| Method | Catalyst/Conditions | Advantages | Disadvantages | Citation(s) |
|---|---|---|---|---|
| Traditional Cycloaddition | Copper(I), Ruthenium(II) | High regioselectivity | High cost, toxicity, metal contamination | rsc.org |
| Metal-Free Routes | DABCO, Deep Eutectic Solvents | Lower cost, reduced toxicity, environmentally benign | May require higher temperatures or longer reaction times | rsc.orgnih.gov |
| Ultrasound-Assisted Synthesis | Sonication, often in aqueous media | Rapid reaction times, high yields, energy efficiency, operational simplicity | Specialized equipment required | mdpi.com |
| Multi-Component Reactions | One-pot procedures | High atom economy, reduced waste, simplified workflow | Optimization can be complex | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Isoxazole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools are particularly valuable for navigating the vast chemical space of possible isoxazole derivatives.
Key applications in isoxazole research include:
Predictive Modeling: ML algorithms can be trained on large datasets to predict the biological activity, physicochemical properties (like solubility and bioavailability), and potential toxicity of novel isoxazole compounds before they are synthesized. nih.govnih.gov This allows researchers to prioritize the most promising candidates, saving significant time and resources. nih.gov
Generative Models: Deep learning and generative models can design entirely new isoxazole-based molecules with desired properties. digitellinc.com These models learn the underlying principles of molecular design from existing data and can propose innovative scaffolds that a human chemist might not have conceived.
Reaction Prediction: AI can predict the outcomes of chemical reactions, helping chemists to design more efficient synthetic pathways for complex isoxazole targets. digitellinc.com
Virtual Screening: AI-powered virtual screening can rapidly assess massive libraries of compounds for their potential to bind to a specific biological target. youtube.com This is particularly useful for identifying new hits from natural product libraries or vast virtual compound collections. mdpi.com
Table 2: Applications of AI/ML in the Isoxazole Drug Discovery Pipeline
| Discovery Phase | AI/ML Application | Potential Impact | Citation(s) |
|---|---|---|---|
| Target Identification | Analysis of genomic and proteomic data | Identifies novel biological targets for isoxazole drugs | youtube.com |
| Hit Identification | High-throughput virtual screening, active learning | Rapidly screens billions of molecules to find initial hits | mdpi.comblogspot.com |
| Lead Optimization | Predictive models for ADME/Tox, generative models for new structures | Designs safer and more effective isoxazole derivatives, predicts metabolic pathways | nih.govnih.govdigitellinc.com |
| Preclinical Development | Analysis of clinical trial data, biomarker identification | Improves the design and success rate of clinical trials | nih.govblogspot.com |
Deeper Understanding of Pharmacokinetic and Pharmacodynamic Profiles through Advanced Research Models
Understanding how an isoxazole-based drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics, PK) and its effect on the body (pharmacodynamics, PD) is critical for clinical success. Future research is moving beyond traditional models to gain a more nuanced understanding of these profiles.
Coupled modeling approaches that integrate deep neural networks can now predict the metabolic fate of isoxazole-containing compounds, identifying potential bioactivation pathways that could lead to toxicity. nih.gov This allows for the early identification of potentially problematic structures. nih.gov
Furthermore, advanced imaging technologies are providing unprecedented insight into drug-target engagement within a cellular environment. For example, RESI (Resolution of single-molecule interactions with multiplexing) imaging allows researchers to visualize the organization of cell membrane receptors and their interaction with therapeutic agents at sub-nanometer precision. news-medical.net Applying such techniques to isoxazole-based drugs could reveal the precise structural basis of their therapeutic action, paving the way for structure-guided drug design. news-medical.net In vitro assays and molecular docking studies remain crucial for evaluating enzyme inhibition and receptor binding, providing essential data to correlate with computational predictions. nih.gov
Investigation of Multi-Targeting Strategies with Isoxazole Scaffolds
Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. This has led to the emergence of multi-targeting drug design, where a single molecule is engineered to interact with two or more distinct targets. The isoxazole scaffold is an ideal building block for such strategies due to its synthetic versatility. nih.gov
A promising approach is the creation of hybrid molecules that combine the isoxazole core with other pharmacologically active motifs. nih.gov For instance, researchers have synthesized conjugates of isoxazole and triazole, another important heterocycle, to create new agents with enhanced antibacterial properties. nih.gov This strategy of molecular hybridization aims to produce synergistic effects, improve efficacy against drug-resistant pathogens, or modulate multiple nodes in a disease network, offering a powerful new paradigm in therapeutic development. nih.gov
Q & A
Q. What are the recommended storage conditions for Ethyl 5-hydroxyisoxazole-3-carboxylate to ensure chemical stability?
- Methodological Answer : Store the compound in a tightly sealed container under refrigeration (2–8°C) in a dry, well-ventilated area. Avoid exposure to moisture, direct sunlight, or high temperatures, as these may induce decomposition . Contaminated packaging must be disposed of as unused product, and spills should be contained using vacuum or sweeping methods to prevent environmental release .
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer : Use nitrile or chemical-resistant gloves, a lab coat, and safety goggles. For respiratory protection, employ fume hoods or NIOSH-approved masks if aerosolization is possible. Electrostatic charges should be mitigated by grounding equipment, and flame-retardant clothing is advised due to incompatibility with ignition sources .
Q. How should researchers safely synthesize this compound?
- Methodological Answer : A common route involves esterification of 5-hydroxyisoxazole-3-carboxylic acid using ethanol under acidic catalysis. Reaction conditions (e.g., temperature, solvent) must be optimized to minimize side products. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm structure via NMR and LC-MS .
Advanced Research Questions
Q. How can conflicting hazard classifications in safety data sheets (SDS) be resolved?
- Methodological Answer : Discrepancies arise from varying data sources (e.g., classifies oral toxicity as Category 4, while states "no known hazard"). To resolve this:
Cross-reference SDS from multiple vendors (e.g., Aladdin vs. Combi-Blocks).
Conduct acute toxicity assays (e.g., OECD Guideline 423) to validate classifications.
Consult regulatory databases (e.g., ECHA) for harmonized data .
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer :
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer : Stability studies show degradation at >40°C or in acidic/basic media. For long-term storage, maintain pH 6–8 and avoid UV light. Decomposition products include CO and NO under combustion, necessitating inert atmospheres (N/Ar) for high-temperature reactions .
Data Contradiction Analysis
Q. Why do some SDS lack ecological toxicity data, and how should researchers address this gap?
- Methodological Answer : Limited ecotoxicological data (e.g., states "no data" for biodegradation) reflect insufficient regulatory testing. Mitigation strategies:
Q. How can synthetic yields be improved while minimizing hazardous byproducts?
- Methodological Answer : Optimize reaction parameters using design-of-experiments (DoE) approaches:
- Catalyst screening : Replace traditional acids with immobilized enzymes to reduce waste.
- Solvent selection : Use green solvents (e.g., cyclopentyl methyl ether) to enhance selectivity.
- Real-time monitoring : Employ in-situ FTIR to track intermediate formation and adjust conditions dynamically .
First Aid and Emergency Protocols
Q. What immediate steps are required if the compound is accidentally ingested?
- Methodological Answer : Do not induce vomiting. Rinse the mouth with water and administer activated charcoal (1 g/kg body weight) if advised by a poison control center. Transport the individual to a medical facility with the SDS for targeted treatment (e.g., respiratory support if aspiration occurs) .
Q. How should researchers decontaminate equipment exposed to this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
